molecular formula C17H26O10 B1209653 Penstemonoside CAS No. 81203-56-7

Penstemonoside

Cat. No.: B1209653
CAS No.: 81203-56-7
M. Wt: 390.4 g/mol
InChI Key: MTMCJGRBRGDLOQ-QUYPTVEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penstemonoside is a water-soluble iridoid glucoside of significant interest in pharmacological research . It is recognized for its in vitro antispasmodic properties; studies on related iridoids have demonstrated a mechanism of action that involves antagonizing muscular contractions induced by acetylcholine and calcium, functioning in a manner similar to the known antispasmodic papaverine . This suggests its potential as a valuable compound for investigating pathways involved in smooth muscle relaxation. Further expanding its research applications, this compound has been isolated from traditional medicinal plants like Lamiophlomis rotata, where it is considered a main bioactive component. Research indicates it possesses diverse biological activities, including anti-inflammatory and anti-nociceptive effects, making it a compound of interest for studying neuroinflammatory pathways and pain mechanisms . The efficient separation and purification of high-purity this compound can be achieved using advanced techniques such as High-Speed Counter-Current Chromatography (HSCCC) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81203-56-7

Molecular Formula

C17H26O10

Molecular Weight

390.4 g/mol

IUPAC Name

methyl (1R,4aR,5S,7S,7aS)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,8-14,16-22H,3-4H2,1-2H3/t6-,8-,9+,10-,11+,12+,13-,14+,16+,17-/m0/s1

InChI Key

MTMCJGRBRGDLOQ-QUYPTVEMSA-N

SMILES

CC1CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Synonyms

6alpha-8-epidihydro-cornin
6alpha-8-epidihydrocornin
penstemonoside

Origin of Product

United States

Isolation and Purification Methodologies of Penstemonoside

Botanical Sources and Distribution Studies

Iridoid glycosides are broadly distributed in the plant kingdom, particularly within dicotyledonous plants and sympetalous families. Penstemonoside has been identified in several genera, highlighting its presence in specific plant lineages.

Occurrence in Castilleja Species

This compound has been notably isolated from species within the Castilleja genus, commonly known as Indian paintbrushes. Specifically, it has been reported in Castilleja rhexifolia nih.govresearchgate.net. Research has shown that Castilleja species often contain a suite of iridoid glucosides, with this compound being one of the key compounds identified researchgate.net. Studies have also indicated the presence of this compound and other iridoids in hybrid species involving Castilleja rhexifolia researchgate.netnih.gov.

Occurrence in Nepeta and Lamiophlomis Genera

The Nepeta genus, belonging to the Lamiaceae (mint) family, is another significant source of iridoid glycosides, including compounds structurally related to or identical to this compound nih.govmdpi.comresearchgate.net. Nepeta asterotricha has been investigated for its phytochemical constituents, revealing the presence of iridoid glycosides, with spectral data suggesting similarities to this compound nih.govmdpi.com.

Furthermore, the genus Lamiophlomis, also part of the Lamiaceae family, has yielded iridoid glycosides. Phytochemical investigations on Lamiophlomis rotata have led to the isolation of various iridoids, and this compound has been identified as one of the constituents in this species researchgate.netbrunel.ac.uk.

Broader Context of Iridoid Distribution in Plant Families

Iridoid glycosides are a large group of monoterpenoids found in at least 57 plant families mazums.ac.irresearchgate.net. They are particularly abundant in dicotyledonous plants and are especially prevalent in sympetalous families such as Lamiaceae, Scrophulariaceae, Verbenaceae, Loganiaceae, and Rubiaceae nih.govmdpi.com. Other families where iridoids are commonly found include Acanthaceae, Plantaginaceae, Gentianales, Cornales, Ericaceae, and Bignoniaceae mazums.ac.irmdpi.com. The distribution of iridoids serves as important chemotaxonomic markers, aiding in the classification and understanding of plant relationships researchgate.netmazums.ac.ir.

Extraction Techniques for this compound Isolation

The extraction of iridoid glycosides like this compound from plant matrices typically involves solvent-based methods, with advanced technologies also being employed for improved efficiency and yield.

Solvent-Based Extraction Approaches

Traditional solvent extraction methods are commonly used for isolating iridoid glycosides. These methods often involve maceration or refluxing plant material with various organic solvents or solvent mixtures. Ethanol and methanol (B129727) are frequently used due to their polarity, which is suitable for extracting glycosylated compounds researchgate.netredalyc.orgresearchgate.net. For example, ethanol-water mixtures have been optimized for the extraction of iridoids from Gardenia jasminoides researchgate.net. Dichloromethane/methanol and methanol have also been employed for extracting iridoid glycosides from species like Acanthus sennii redalyc.org. The choice of solvent and extraction conditions (temperature, time) significantly impacts the yield and purity of the extracted compounds researchgate.netresearchgate.net.

Table 1: Common Solvents Used for Iridoid Glycoside Extraction

Solvent SystemPlant Source ExampleNotes
Ethanol/Water (e.g., 50%)Gardenia jasminoides researchgate.net, Plantago asiatica mazums.ac.irEffective for polar glycosides. Optimization of ratio and temperature is key.
MethanolAcanthus sennii redalyc.org, Veronica longifolia researchgate.netStrong solvent, capable of extracting a broad range of compounds.
Dichloromethane/Methanol (1:1)Acanthus sennii redalyc.orgUsed for combined extraction of moderately polar to polar compounds.
EthanolVeronica longifolia researchgate.netLess efficient than methanol for certain iridoids at room temperature.
Ethyl Acetate (B1210297), n-Hexane, ButanolVarious plant extractsOften used in sequential extraction or for further purification steps.

Advanced Extraction Technologies

Advanced extraction technologies offer more efficient and often greener alternatives for isolating iridoid glycosides.

Supercritical Fluid Extraction (SFE) : Supercritical CO2 extraction is a widely recognized advanced technique that uses a fluid above its critical temperature and pressure to extract compounds. SFE is known for its efficiency, selectivity, and minimal environmental impact, making it suitable for extracting thermolabile compounds like iridoid glycosides researchgate.netdokumen.pubparisdescartes.frresearchgate.net. While specific SFE parameters for this compound are not detailed in the provided snippets, SFE has been successfully applied to extract related iridoids and other natural products researchgate.netdokumen.pub.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process and often leading to higher yields in shorter times compared to conventional methods brunel.ac.ukresearchgate.netresearchgate.netparisdescartes.fr. This technique has been employed for the extraction of iridoids from various plant sources, demonstrating its utility in natural product isolation researchgate.netresearchgate.net.

High-Speed Countercurrent Chromatography (HSCCC) : HSCCC is a powerful liquid-liquid partition chromatography technique that operates without a solid stationary phase, thus avoiding irreversible adsorption of analytes. It is highly effective for the separation and purification of iridoid glycosides, offering good sample recovery and shorter isolation times nih.govnih.gov. HSCCC has been successfully used to isolate and purify various iridoid glycosides from plant sources, demonstrating its potential for obtaining highly pure compounds like this compound nih.govnih.gov.

Structural Elucidation and Chemical Modifications of Penstemonoside

Spectroscopic Characterization Methods

The determination of Penstemonoside's structure relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools, supplemented by other methods for comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to piece together its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals the chemical environment of each hydrogen atom. Key signals include those for the aglycone's olefinic protons, acetal (B89532) proton, and various methine and methylene (B1212753) groups, as well as the signals corresponding to the glucose moiety, most notably the anomeric proton. The chemical shifts (δ) and coupling constants (J) are critical for establishing the connectivity of protons within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms present in this compound. Distinct signals can be observed for the carbonyl carbon, olefinic carbons, the acetal carbon, and the carbons of the glucose unit. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in connecting different structural fragments, such as linking the glucose unit to the iridoid aglycone.

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
Aglycone
193.55.85 (d, 2.0)
3141.27.51 (s)
4110.1-
528.92.95 (m)
678.54.32 (dd, 6.0, 4.0)
7128.7-
8145.3-
945.82.88 (m)
1016.51.05 (d, 7.0)
11169.8-
Glucose
1'99.84.65 (d, 8.0)
2'74.53.20 (m)
3'77.93.35 (m)
4'71.53.28 (m)
5'78.23.38 (m)
6'62.63.85 (m), 3.68 (m)

Note: Data is compiled from typical values for similar iridoid glycosides and is presented for illustrative purposes.

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS) is used to gain structural insights through fragmentation analysis. By selecting the molecular ion (or a protonated/adduct ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, a key fragmentation event is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and the neutral loss of the glucose moiety (162 Da). Further fragmentation of the aglycone provides additional structural information.

Interactive Data Table: Key Mass Spectrometry Data for this compound

Ionm/z (Observed)Interpretation
[M+Na]⁺425.1265Sodium adduct of the intact molecule
[M-H]⁻401.1301Deprotonated molecular ion
[Aglycone+H]⁺241.0763Aglycone fragment after glycosidic bond cleavage
[Aglycone-H]⁻239.0606Deprotonated aglycone fragment

Note: m/z values are hypothetical and representative for a compound with the proposed structure.

Complementary Spectroscopic Approaches for Structural Confirmation

While NMR and MS provide the bulk of the structural information, other spectroscopic methods offer valuable confirmatory data.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), an α,β-unsaturated ester carbonyl (C=O) group (around 1700 cm⁻¹), a carbon-carbon double bond (C=C) (around 1640 cm⁻¹), and carbon-oxygen (C-O) bonds of the ether and alcohol functionalities (in the 1200-1000 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound typically exhibits an absorption maximum (λmax) around 235 nm, which is characteristic of the conjugated enol-ether system present in the iridoid ring structure.

Stereochemical Investigations of this compound and Related Compounds

The stereochemistry of this compound is a critical aspect of its structure, as different stereoisomers can have vastly different biological activities. The relative stereochemistry is often determined through NMR, specifically by analyzing nuclear Overhauser effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. NOE correlations are observed between protons that are close in space, allowing for the determination of their relative orientation (e.g., cis or trans) on the ring systems. The coupling constants between protons, particularly on the cyclopentane (B165970) ring, also provide crucial information about their dihedral angles and, consequently, their stereochemical relationship.

The absolute configuration is more challenging to determine and often requires comparison with compounds of known stereochemistry, chemical correlation studies, or the application of chiroptical methods like Electronic Circular Dichroism (ECD).

Chemical Derivatization and Semi-synthetic Transformations of this compound

Chemical derivatization of this compound serves multiple purposes, including confirming structural assignments and creating new semi-synthetic analogues for structure-activity relationship (SAR) studies. A common derivatization reaction is acetylation, where the free hydroxyl groups of the glucose moiety and any on the aglycone are converted to acetate (B1210297) esters using acetic anhydride (B1165640) and a base like pyridine (B92270). The resulting acetylated derivative can be more easily purified and analyzed by NMR, as the sharp acetyl signals in the ¹H NMR spectrum can confirm the number of hydroxyl groups present in the original molecule.

Semi-synthetic transformations might involve modifications to the aglycone, such as reduction of the double bond or modification of the ester group, to explore how these changes affect the compound's biological properties. These transformations are guided by the structural information obtained through the spectroscopic methods detailed above.

Biosynthesis and Enzymatic Transformations Involving Penstemonoside

Proposed Biosynthetic Pathways of Iridoid Glycosides in Plants

The biosynthesis of iridoid glycosides, a class of monoterpenes, begins with primary metabolic pathways. Specifically, the methylerythritol 4-phosphate (MEP) pathway and the mevalonate (B85504) (MVA) pathway generate the foundational isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.comfrontiersin.orgwikipedia.orgnih.govnotulaebotanicae.ro. These precursors are then utilized to form geranyl diphosphate (GPP), which is subsequently converted to geraniol (B1671447) nih.govmdpi.com. Geraniol is the pivotal starting molecule for iridoid biosynthesis, undergoing a series of enzymatic modifications. Key enzymes in this process include geraniol synthase (GES), geraniol 8-hydroxylase (G8H), and 8-hydroxygeraniol oxidase (HGO), which catalyze the hydroxylation and oxidation of geraniol to produce intermediates such as 8-hydroxygeraniol and 8-oxogeranial nih.govmdpi.com. The formation of the characteristic iridoid ring scaffold is achieved through the cyclization of 8-oxogeranial by iridoid synthase (ISY), yielding nepetalactol nih.govwikipedia.orgresearchgate.net. Nepetalactol then serves as a central intermediate, undergoing further enzymatic steps, including oxidation, reduction, glycosylation, and methylation, to produce various iridoid glycosides, with Penstemonoside being one such compound wikipedia.orgnotulaebotanicae.ronih.gov. Iridoid glycosides are widely distributed across numerous plant families, including Lamiaceae, Acanthaceae, Plantaginaceae, and Scrophulariaceae, where they often function in plant defense mechanisms mazums.ac.ir.

This compound as a Precursor in Monoterpene Pyridine (B92270) Alkaloid Biosynthesis (e.g., Rhexifoline)

Iridoid glycosides (IGs), including this compound, are recognized as significant precursors in the biosynthesis of monoterpene pyridine alkaloids (MTPAs) mdpi.comresearchgate.netresearchgate.netcapes.gov.brnih.govunam.mx. MTPAs are characterized by the presence of a pyridine ring, often fused to a cyclopenta[c]pyridine skeleton, which is derived from the iridoid structure through a process involving ammonization and subsequent aromatization mdpi.comresearchgate.net.

This compound has been specifically identified as a precursor to the monoterpene pyridine alkaloid rhexifoline (B1200364) mdpi.comresearchgate.netdokumen.pub. This transformation typically involves the enzymatic hydrolysis of the glycosidic bond in this compound, releasing its aglycone. The aglycone then undergoes further chemical or enzymatic modifications, including the incorporation of a nitrogen atom, to form the pyridine ring mdpi.comresearchgate.net. For example, treatment of this compound with ammonia (B1221849) (NH₃) has been shown to convert it into rhexifoline, illustrating the direct link between these compound classes mdpi.comresearchgate.net. This conversion pathway underscores the role of IGs as foundational structures for a diverse array of alkaloids with potential pharmacological activities mdpi.comresearchgate.net. The general biosynthetic route from iridoids to MTPAs involves the ammonization of secoiridoids to form enamines, followed by nucleophilic addition and aromatization reactions to construct the pyridine ring mdpi.com.

Enzymatic Hydrolysis and Biotransformations of this compound

Enzymatic hydrolysis is a critical step in the metabolic processing and transformation of iridoid glycosides like this compound. The glycosidic linkage, typically connecting a glucose molecule to the iridoid aglycone, is susceptible to cleavage by β-glucosidases capes.gov.brresearchgate.netmdpi.comnih.govyoutube.com. This hydrolysis liberates the sugar moiety and the iridoid aglycone, which can then participate in subsequent chemical modifications or biotransformations researchgate.netmdpi.comnih.gov.

Research has demonstrated that this compound can be hydrolyzed by β-glucosidase to produce its corresponding aglycone researchgate.net. This aglycone is a reactive intermediate that can be further transformed into other compounds, such as the monoterpene pyridine alkaloid rhexifoline, through reactions with nitrogen-containing agents like ammonia mdpi.comresearchgate.net. Beyond direct chemical conversions, microbial biotransformations utilizing various fungi have also been investigated for iridoid glycosides, leading to the generation of diverse metabolites that can mimic metabolic reactions observed in mammalian systems scilit.comnih.govx-mol.net. These biotransformations highlight the enzymatic capabilities present in microorganisms that can modify the iridoid structure, leading to a broader spectrum of chemical entities.

Metabolomics Profiling and Dynamic Studies of this compound in Biological Systems

Metabolomics profiling provides a comprehensive strategy for analyzing the presence, abundance, and dynamic changes of metabolites, such as this compound, within biological systems, particularly in plants frontiersin.orgrsc.orgagriscigroup.comnih.gov. These studies aim to capture the complete spectrum of small molecules present in a sample at a specific point in time, thereby offering insights into metabolic pathways and physiological states frontiersin.orgnih.gov.

While specific metabolomic studies focusing exclusively on the dynamic changes of this compound are not extensively detailed in the provided search results, general metabolomic approaches have been applied to iridoid glycosides. For instance, ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOF-MS) based metabolomic analyses have been employed to profile iridoid glycosides in plants like Lamiophlomis rotata, successfully identifying and quantifying various iridoids, including potential derivatives of this compound such as 7,8-Dehydrothis compound rsc.org. Such studies are vital for understanding how external factors like environmental conditions, developmental stages, or genetic variations influence the accumulation and distribution of iridoid glycosides within a plant mazums.ac.iroup.com. Dynamic studies, which track metabolite levels over time, are crucial for elucidating the precise roles of compounds like this compound in plant biochemistry and their interactions within complex metabolic networks.

Compound List

Aucubin (B1666126)

Catalpol (B1668604)

Cornin

Deacetylasperulosidic acid methyl ester

Deoxypulchelloside I

Deoxyrhexifoline

8-epi-loganin

8-epi-iridotrial

Genipin

Geniposide

Geniposidic acid

Gentiopicroside

Geraniol

Geraniol 8-hydroxylase (G8H)

Geraniol diphosphate (GPP)

Geraniol synthase (GES)

Iridoid Glycosides (IGs)

Iridoid synthase (ISY)

Isoprenyl diphosphate (IPP)

Loganin

Nepetalactol

Nepetalactone

this compound

Racemigerine

Rhexifoline

Scandoside methyl ester

Secologanin

Secoiridoids

Swertiamarin

Valtrate

Verbascoside

(Note: Citations are provided in the format [INDEX] as per the instructions, referencing the search result snippets used to generate the content.)

Pharmacological and Biological Activity Research of Penstemonoside Preclinical Focus

In Vitro Pharmacological Investigations of Penstemonoside

Antispasmodic Activity Evaluation of this compound and its Acetylated Derivatives

Research has demonstrated the in vitro antispasmodic activity of peracetylated this compound, alongside its related iridoids, aucubin (B1666126) and catalpol (B1668604), isolated from Parentucellia latifolia. These compounds were found to antagonize uterine muscular contractions induced by acetylcholine (B1216132) and calcium, exhibiting a profile similar to that of papaverine (B1678415), a known antispasmodic agent nih.govbiocrick.comthieme-connect.comepdf.pub.

The mechanism of action involves a non-competitive antagonism against acetylcholine, with reported pD2' values for peracetylated this compound, aucubin, and catalpol of 5.60, 5.74, and 5.59, respectively. For comparison, papaverine showed a pD2' of 5.32 nih.govbiocrick.comthieme-connect.com. Against calcium-induced contractions, these iridoids exhibited competitive antagonism, with pA2 values of 6.60 for peracetylated this compound, 6.34 for aucubin, and 6.48 for catalpol, compared to 6.23 for papaverine nih.govbiocrick.comthieme-connect.com. Furthermore, the study indicated that the phasic and tonic components of the response of the vas deferens to potassium were reduced by these three iridoids, with the reduction being similar for both phases nih.govbiocrick.comthieme-connect.com. The antispasmodic activity is attributed to an inhibitory effect on extracellular calcium, intracellular calcium, or both nih.govbiocrick.comthieme-connect.com.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, as with any bioactive natural product or synthetic compound, SAR investigations are crucial for identifying key structural features responsible for its effects and for designing analogs with improved potency, selectivity, or pharmacokinetic properties. These studies typically involve a combination of computational modeling and experimental validation.

Computational Approaches to SAR Prediction

Computational methods play a vital role in predicting and understanding the SAR of a compound. These approaches leverage mathematical and statistical models to correlate molecular structures with their observed biological activities, thereby guiding experimental efforts and prioritizing the synthesis of promising analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a cornerstone of computational SAR, establishing mathematical relationships between chemical structures (represented by molecular descriptors) and biological activities imist.mamdpi.com. By analyzing a series of compounds, QSAR models can predict the activity of new, untested molecules. These models often utilize various molecular descriptors, including:

Physicochemical descriptors: Such as lipophilicity (e.g., logP), molecular weight, polarity, and electronic properties (e.g., HOMO/LUMO energies, dipole moment) imist.manih.govannamalaiuniversity.ac.in.

Topological descriptors: Which describe the connectivity and structure of the molecule nih.gov.

3D descriptors: Including steric and electrostatic fields, which are crucial for understanding ligand-receptor interactions annamalaiuniversity.ac.in. Machine learning algorithms like Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR) are commonly employed to build these predictive models thescipub.commdpi.com.

Molecular Docking and Pharmacophore Modeling: These techniques provide insights into the three-dimensional interactions between a compound and its biological target (e.g., enzyme or receptor) annamalaiuniversity.ac.inmdpi.com. Molecular docking predicts the preferred binding orientation of a ligand to a protein, while pharmacophore modeling identifies the essential spatial arrangement of functional groups required for biological activity. These methods can highlight specific atoms or functional groups critical for activity, guiding the design of analogs with enhanced binding affinity.

Predictive Modeling: The goal of these computational approaches is to develop models that can accurately predict the biological activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process imist.mamdpi.comthescipub.com.

Computational MethodKey Structural/Physicochemical Features IdentifiedPredicted Impact on Biological Activity (Hypothetical)
QSAR (e.g., MLR)Hydrophobicity (logP)Increased activity with moderate lipophilicity.
QSAR (e.g., RFR)Presence of hydroxyl groupsEssential for target binding; specific positions critical.
Molecular DockingHydrogen bond donor/acceptor sitesCrucial for anchoring the molecule in the active site.
Pharmacophore ModelAromatic ring with specific substituent patternContributes to binding affinity and selectivity.

Experimental Design for SAR Elucidation

Experimental SAR studies involve the synthesis of a series of analogs of a lead compound and the subsequent testing of their biological activities. This empirical approach validates computational predictions and uncovers novel structure-activity relationships.

Analytical Method Development and Validation for Penstemonoside Quantification and Purity Assessment

Development of Robust Analytical Methodologies for Penstemonoside

Developing a reliable analytical method for this compound typically involves several key steps, focusing on achieving good separation, sensitivity, and specificity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques due to their versatility, speed, and resolution capabilities in analyzing complex natural product mixtures.

The development process begins with selecting an appropriate stationary phase, often a reversed-phase C18 column, which provides good retention for moderately polar compounds like iridoid glycosides. Mobile phase selection is crucial and usually involves a gradient elution system, typically comprising a mixture of water (often acidified with formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The gradient profile is optimized to achieve adequate separation of this compound from co-eluting compounds and matrix components within a reasonable run time.

Detection methods are also critical. Ultraviolet (UV) detection is commonly used, with the wavelength chosen based on the UV absorption maxima of this compound, typically in the range of 210-280 nm. For enhanced sensitivity and specificity, especially when dealing with low concentrations or complex matrices, Mass Spectrometry (MS) detection, often coupled with Liquid Chromatography (LC-MS), is highly advantageous. LC-MS allows for the identification and quantification of this compound based on its mass-to-charge ratio and fragmentation patterns, providing a higher degree of confidence.

Sample preparation is another vital aspect. This may involve extraction from plant material using suitable solvents (e.g., methanol, ethanol, or water-ethanol mixtures), followed by filtration or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. Optimization of extraction parameters, such as solvent type, extraction time, and temperature, is essential to maximize the recovery of this compound.

Validation Parameters for this compound Analytical Methods

Once a promising analytical method is developed, it must undergo rigorous validation to ensure its suitability for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters, often guided by international standards such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by analyzing blank samples, placebo samples, and spiked samples.

Linearity: The capability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. This is assessed by analyzing samples at different concentrations and evaluating the correlation coefficient (r) of the resulting calibration curve. A high r-value (typically > 0.99) indicates good linearity.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples spiked with known amounts of this compound or by comparing results with a reference method. Accuracy is often expressed as percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, analysts, or equipment).

Reproducibility: Precision between different laboratories (inter-laboratory trials), typically assessed during method transfer. Precision is often expressed as the Relative Standard Deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Variations might include changes in mobile phase composition, pH, column temperature, or flow rate.

Table 1: Typical Validation Parameters for this compound Quantification (Illustrative)

ParameterAcceptance Criteria (Illustrative)Typical Finding (Illustrative)
SpecificityNo interference from matrixBaseline separation achieved
Linearity (r)≥ 0.9950.998
Accuracy (% Recovery)98.0 – 102.0%100.5%
Repeatability (RSD)≤ 2.0%1.2%
Intermediate Precision (RSD)≤ 3.0%2.1%
LOQDefined concentration0.1 µg/mL
RobustnessNo significant change in resultsRSD < 5% for minor variations

Note: The values presented in this table are illustrative and based on general expectations for similar compounds. Actual validation results would depend on the specific method and experimental conditions.

Impurity Profiling and Characterization Strategies

Impurity profiling is essential for ensuring the quality and safety of any compound intended for research or potential therapeutic use. For this compound, impurities can arise from the extraction process, degradation during storage, or as related compounds present in the plant matrix.

Advanced analytical techniques are employed for impurity profiling. LC-MS, particularly with high-resolution mass spectrometry (HRMS), is invaluable for identifying and characterizing unknown impurities. HRMS can provide accurate mass measurements, allowing for the determination of elemental composition, which aids in structure elucidation. Tandem MS (MS/MS) or MS^n experiments can provide fragmentation data that helps in confirming or proposing the structure of impurities.

Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC), are crucial for definitive structural identification of isolated impurities. Preparative chromatography can be used to isolate sufficient quantities of impurities for detailed spectroscopic analysis.

Common types of impurities that might be encountered include:

Related Iridoid Glycosides: Structurally similar compounds present in the same plant source.

Degradation Products: Formed through hydrolysis, oxidation, or other chemical changes of this compound.

Process-Related Impurities: Residual solvents or reagents from extraction and purification.

Application of Advanced Analytical Technologies in Natural Product Research

The field of natural product analysis is continuously advancing, with new technologies offering enhanced capabilities for compound discovery, characterization, and quantification. For compounds like this compound, these technologies are instrumental in unlocking their full potential.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation power of HPLC with the structural elucidation capabilities of NMR. This allows for the direct analysis of NMR spectra of individual components eluting from the HPLC column, facilitating the identification of known and unknown compounds, including isomers or closely related structures, without the need for isolation.

High-Resolution Mass Spectrometry (HRMS) , as mentioned earlier, is indispensable for accurate mass measurements, enabling the determination of molecular formulas for this compound and its impurities. When coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), it offers superior separation efficiency and sensitivity, allowing for the detection of trace impurities and metabolites.

Chemometrics and multivariate data analysis are increasingly applied to large datasets generated from analytical instruments. These statistical tools can help in identifying patterns, classifying samples, and correlating analytical data with biological activity or origin, thereby aiding in the comprehensive understanding of this compound and its related compounds within complex natural matrices.

Q & A

Basic: What spectroscopic methods are recommended for characterizing Penstemonoside in plant extracts?

Methodological Answer:
this compound identification requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve structural ambiguities, particularly glycosidic linkages and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS/MS can confirm molecular weight and fragmentation patterns.
  • Enzymatic Hydrolysis: β-D-glucosidase treatment (as in ) can cleave glycosidic bonds, simplifying structural analysis of aglycone and sugar moieties .

Basic: How can researchers isolate this compound from complex botanical matrices?

Methodological Answer:

  • Chromatographic Techniques: Optimize HPLC or UPLC with C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid).
  • Solid-Phase Extraction (SPE): Use reverse-phase cartridges for pre-concentration.
  • Validation: Include spike-recovery experiments to assess extraction efficiency and matrix effects .

Advanced: What experimental designs are optimal for studying this compound’s enzymatic transformation kinetics?

Methodological Answer:

  • Enzyme Kinetics: Use β-D-glucosidase under controlled pH (e.g., CH3COONH4 buffer) and temperature. Measure substrate depletion via UV-Vis or LC-MS.
  • Parameter Optimization: Vary enzyme concentration, incubation time, and substrate ratios to determine KmK_m and VmaxV_{max}.
  • Controls: Include heat-inactivated enzyme controls to confirm catalytic specificity .

Advanced: How can conflicting bioactivity data for this compound be resolved?

Methodological Answer:

  • Systematic Review: Apply PICO framework (Population, Intervention, Comparison, Outcome) to standardize inclusion criteria ( ).
  • Meta-Analysis: Use random-effects models to account for heterogeneity.
  • Source Analysis: Investigate batch-to-batch variability (e.g., impurities in enzymatic synthesis) using HPLC and peptide content assays (see ) .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., β-glucosidases).
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted complexes.
  • Validation: Correlate in silico results with in vitro inhibition assays .

Basic: What quality control protocols ensure this compound purity in synthetic studies?

Methodological Answer:

  • Purity Assessment: Use HPLC-DAD (≥95% purity threshold) with orthogonal methods (e.g., TLC).
  • Batch Consistency: Quantify peptide content via amino acid analysis if using enzymatic synthesis ().
  • Stability Testing: Monitor degradation under varying pH/temperature via accelerated stability studies .

Advanced: How can this compound’s in vivo pharmacokinetics be modeled?

Methodological Answer:

  • Animal Studies: Administer this compound intravenously/orally to rodents. Collect plasma at timed intervals.
  • LC-MS Quantification: Use deuterated internal standards (e.g., this compound-d4) for calibration.
  • Compartmental Modeling: Fit data to two-compartment models using Phoenix WinNonlin .

Advanced: What strategies mitigate cytotoxicity in this compound bioactivity assays?

Methodological Answer:

  • Dose-Response Curves: Use 3D cell cultures (e.g., spheroids) to mimic in vivo conditions.
  • Resazurin Assay: Differentiate between cytostatic and cytotoxic effects.
  • ROS Scavengers: Include NAC (N-acetylcysteine) to test oxidative stress-mediated toxicity .

Basic: How should researchers validate this compound’s antioxidant activity?

Methodological Answer:

  • Multiple Assays: Combine DPPH, ABTS, and FRAP to avoid method-specific artifacts.
  • Positive Controls: Use Trolox or ascorbic acid.
  • Cell-Based Models: Confirm activity in H2O2-stressed HepG2 cells .

Advanced: What statistical methods address variability in this compound’s phytochemical yields?

Methodological Answer:

  • DOE (Design of Experiments): Apply factorial designs to optimize extraction parameters (solvent, time, temperature).
  • ANOVA: Use Tukey’s HSD post hoc test to identify significant factors.
  • Multivariate Analysis: PCA or PLS-DA to correlate environmental variables (e.g., soil pH) with yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.